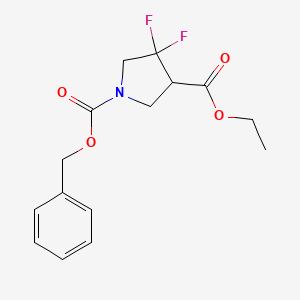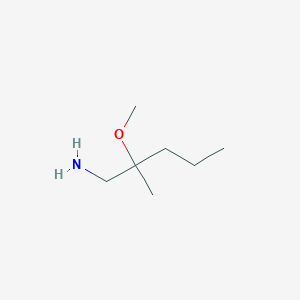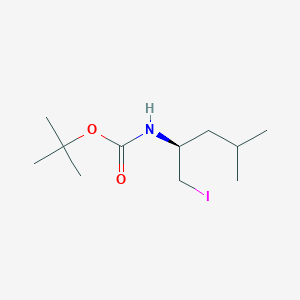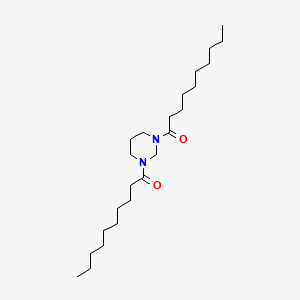
1,1'-Dihydropyrimidine-1,3(2h,4h)-diyldidecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) is a chemical compound with the molecular formula C24H46N2O2 and a molecular weight of 394.634 g/mol . It is also known by other names such as 1,3-Didecanoylhexahydropyrimidine . This compound is characterized by its unique structure, which includes a dihydropyrimidine ring substituted with decanoyl groups.
Vorbereitungsmethoden
The synthesis of 1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) typically involves the reaction of decanoyl chloride with a dihydropyrimidine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.
Wissenschaftliche Forschungsanwendungen
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Wirkmechanismus
The mechanism of action of 1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) can be compared with other similar compounds such as:
1,3-Didecanoylhexahydropyrimidine: This compound has a similar structure but may differ in its physical and chemical properties.
1,3-Bis-decanoyl-hexahydro-pyrimidine: Another structurally related compound with potential differences in reactivity and applications.
The uniqueness of 1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) lies in its specific substitution pattern and the resulting properties, which make it suitable for various specialized applications.
Eigenschaften
CAS-Nummer |
32634-22-3 |
|---|---|
Molekularformel |
C24H46N2O2 |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
1-(3-decanoyl-1,3-diazinan-1-yl)decan-1-one |
InChI |
InChI=1S/C24H46N2O2/c1-3-5-7-9-11-13-15-18-23(27)25-20-17-21-26(22-25)24(28)19-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
InChI-Schlüssel |
WGXLIFMCBFPJML-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)N1CCCN(C1)C(=O)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dimethyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13102178.png)
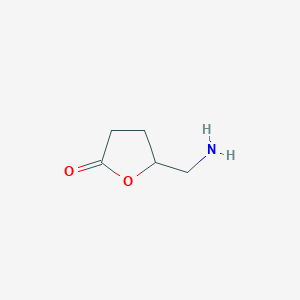
![8,8'-Bis(((2-chloro-5-(trifluoromethyl)phenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13102184.png)
![17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8,10,12,19(28),21,23,25,29,31,33,35,38,40,42-octadecaene-4,7,14,20,27,37-hexone](/img/structure/B13102188.png)
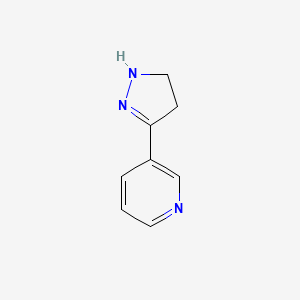
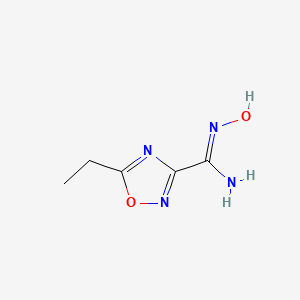
![(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine](/img/structure/B13102211.png)
![(R)-5-(Benzo[d]thiazol-2-yl)-2-(4-(4-methoxypyridin-2-yl)piperazin-1-yl)-6-(piperidin-3-ylamino)pyrimidin-4(3H)-one](/img/structure/B13102214.png)
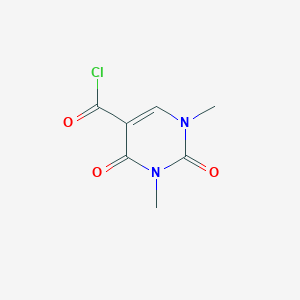
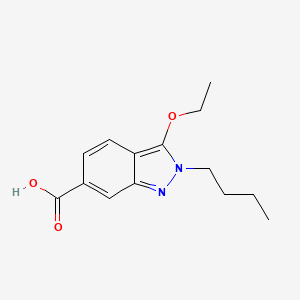
![3-Oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13102221.png)
